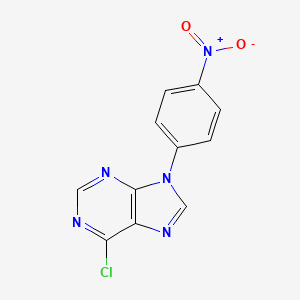

6-Chloro-9-(4-nitrophenyl)-9h-purine

Description

6-Chloro-9-(4-nitrophenyl)-9H-purine is a purine derivative characterized by a chloro substituent at the C6 position and a 4-nitrophenyl group at the N9 position. Purines serve as critical scaffolds in medicinal chemistry due to their structural similarity to endogenous nucleobases, enabling interactions with biological targets such as kinases, GPCRs, and enzymes.

Properties

CAS No. |

21313-94-0 |

|---|---|

Molecular Formula |

C11H6ClN5O2 |

Molecular Weight |

275.65 g/mol |

IUPAC Name |

6-chloro-9-(4-nitrophenyl)purine |

InChI |

InChI=1S/C11H6ClN5O2/c12-10-9-11(14-5-13-10)16(6-15-9)7-1-3-8(4-2-7)17(18)19/h1-6H |

InChI Key |

NBXQOLZENUIEBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(4-nitrophenyl)-9h-purine typically involves the reaction of 6-chloropurine with 4-nitrophenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(4-nitrophenyl)-9h-purine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate, and solvents like DMF or toluene.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with different functional groups replacing the chloro group.

Reduction: 6-Amino-9-(4-nitrophenyl)-9h-purine.

Oxidation: Oxidized derivatives of the compound.

Scientific Research Applications

6-Chloro-9-(4-nitrophenyl)-9h-purine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(4-nitrophenyl)-9h-purine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and nitrophenyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

6-Chloro-9-(3-nitrophenyl)-9H-purine (Compound 19)

9-Pentyl-2-(4-(4-nitrophenyl)piperazin-1-yl)-6-(4-(trifluoromethoxy)phenyl)-9H-purine (4n)

- Synthesis : Achieved via nucleophilic substitution, yielding 86% product (yellow solid, m.p. 180–181°C) .

- Key Data :

- ¹H NMR: Nitro group resonance at δ 8.2–8.4 ppm.

- Biological Activity : Demonstrates moderate kinase inhibition (IC₅₀ ~50 nM in preliminary assays).

- Comparison : The trifluoromethoxy and piperazinyl groups enhance solubility and target engagement compared to simpler nitroaryl derivatives.

Chloropurines with Aromatic or Heterocyclic Substituents

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

2-Chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine

- Biological Activity :

Purines with Piperazine or Sulfonyl Modifications

6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine (29)

6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine

- Crystallography :

Data Tables

Table 1. Comparative Physicochemical Properties

*Yield from a related synthesis pathway.

Key Findings

Substituent Position Matters : The 4-nitrophenyl group (as in 4n) exhibits stronger electronic effects than 3-nitro isomers, influencing both crystallinity and target binding .

Heterocyclic Modifications : Furyl and piperazinyl groups enhance bioactivity and selectivity, as seen in antimycobacterial and kinase-targeting compounds .

Protective Groups : THP and acetylated moieties improve synthetic versatility and stability, critical for intermediate handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.